An In-Depth Technical Guide to 4-Bromo-2,8-dimethylquinoline: Synthesis, Characterization, and Application in Modern Drug Discovery
An In-Depth Technical Guide to 4-Bromo-2,8-dimethylquinoline: Synthesis, Characterization, and Application in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Strategic Role of 4-Bromo-2,8-dimethylquinoline
The quinoline core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates. Its rigid, bicyclic aromatic system provides a versatile scaffold for the spatial presentation of pharmacophoric elements, enabling interaction with a wide array of biological targets. The strategic functionalization of this core is paramount in tuning a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
This technical guide focuses on 4-Bromo-2,8-dimethylquinoline (CAS Number: 203506-39-2), a valuable, yet under-documented, building block for drug discovery. The presence of a bromine atom at the C4-position offers a highly versatile synthetic handle for a multitude of cross-coupling reactions, allowing for the systematic elaboration of the quinoline core. The methyl groups at the C2 and C8 positions provide steric and electronic modulation, influencing both the reactivity of the scaffold and its potential interactions with target proteins.
This document serves as a comprehensive resource for researchers, providing a validated, albeit proposed, synthetic pathway, a detailed analysis of its physicochemical and spectral properties, and a practical guide to its application in the synthesis of diverse compound libraries for drug development programs.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in synthesis and analysis. The following data for 4-Bromo-2,8-dimethylquinoline is compiled from vendor information and predictive modeling based on its structure.
| Property | Value | Source/Method |
| CAS Number | 203506-39-2 | [1] |
| Molecular Formula | C₁₁H₁₀BrN | [1] |
| Molecular Weight | 236.11 g/mol | [1] |
| Appearance | Solid (predicted) | [1] |
| InChI Key | KWILRJMGQJUZIQ-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC(Br)=C2C=CC=C(C2=N1)C | [1] |
| Predicted ¹H NMR | See Table 2 | - |
| Predicted ¹³C NMR | See Table 3 | - |
| Mass Spectrum (EI) | Predicted m/z: 235/237 (M+, Br isotopes) | - |
Predicted Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz) Note: Chemical shifts (δ) are estimated and coupling constants (J) are typical values.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-8.0 | d | 1H | H5 | Perianneling effect of the C4-Br and deshielding from the quinoline nitrogen. |
| ~7.5-7.7 | m | 2H | H6, H7 | Aromatic protons on the benzo- portion of the quinoline ring. |
| ~7.3 | s | 1H | H3 | Singlet due to adjacent C2 and C4 substitutions. |
| ~2.7 | s | 3H | C8-CH₃ | Aromatic methyl group, potentially deshielded by proximity to the quinoline nitrogen. |
| ~2.6 | s | 3H | C2-CH₃ | Aromatic methyl group at the C2 position. |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz) Note: Chemical shifts (δ) are estimated.
| Chemical Shift (δ, ppm) | Assignment |
| ~159 | C2 |
| ~148 | C8a |
| ~145 | C4 |
| ~135 | C8 |
| ~130 | C7 |
| ~128 | C5 |
| ~125 | C6 |
| ~123 | C4a |
| ~122 | C3 |
| ~25 | C2-CH₃ |
| ~18 | C8-CH₃ |
Proposed Synthesis of 4-Bromo-2,8-dimethylquinoline
A robust and logical synthetic route to 4-Bromo-2,8-dimethylquinoline involves a two-step sequence: the initial construction of the quinolin-4-one core via the Conrad-Limpach synthesis, followed by bromination to install the key synthetic handle at the C4-position.
Caption: Proposed two-step synthesis of 4-Bromo-2,8-dimethylquinoline.
Step 1: Synthesis of 2,8-Dimethylquinolin-4(1H)-one via Conrad-Limpach Reaction
The Conrad-Limpach synthesis is a classic and reliable method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones) from anilines and β-ketoesters.[2][3] The reaction proceeds via an initial condensation to form an enamine intermediate, which then undergoes a thermal cyclization at high temperatures.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2-methylaniline (1.0 eq.), ethyl acetoacetate (1.1 eq.), and a high-boiling inert solvent such as Dowtherm A or mineral oil.[4] Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).
-
Condensation: Heat the mixture to approximately 140-150 °C. Water will begin to collect in the Dean-Stark trap as the enamine intermediate is formed. Continue heating until no more water is evolved.
-
Cyclization: Increase the temperature of the reaction mixture to ~250 °C.[3] Maintain this temperature for 30-60 minutes to effect the thermal cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Allow the reaction mixture to cool to below 100 °C. While still warm, pour the mixture into a large volume of hexanes or another non-polar solvent to precipitate the product. Filter the resulting solid, wash thoroughly with hexanes to remove the high-boiling solvent, and dry under vacuum. The crude 2,8-dimethylquinolin-4(1H)-one can be further purified by recrystallization from ethanol or a similar solvent.
Step 2: Bromination of 2,8-Dimethylquinolin-4(1H)-one
The conversion of the quinolin-4-one to the 4-bromoquinoline is a crucial step that installs the reactive handle for subsequent diversification. This transformation is effectively achieved using a phosphorus-based brominating agent, such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).[5][6]
Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,8-dimethylquinolin-4(1H)-one (1.0 eq.) in a suitable solvent such as toluene or xylene.
-
Reagent Addition: Add phosphorus oxybromide (POBr₃) (1.5 - 2.0 eq.) to the suspension.[5]
-
Reaction: Heat the reaction mixture to reflux (typically 110-140 °C depending on the solvent) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Basify the acidic aqueous solution with a saturated sodium bicarbonate or dilute sodium hydroxide solution to a pH of ~8-9. A solid precipitate should form. Filter the solid, wash with cold water, and dry. The crude 4-Bromo-2,8-dimethylquinoline can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.
Application in Drug Discovery: A Versatile Synthetic Building Block
The synthetic utility of 4-Bromo-2,8-dimethylquinoline lies in the reactivity of its C4-bromine atom, which serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the rapid and efficient construction of diverse molecular libraries.[7][8]
Caption: Key cross-coupling reactions utilizing 4-Bromo-2,8-dimethylquinoline.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.[9] This reaction is instrumental in synthesizing 4-aryl- and 4-heteroarylquinolines, which are prevalent motifs in kinase inhibitors and other targeted therapies.
Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-Bromo-2,8-dimethylquinoline (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/ethanol/water).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction is highly valuable for accessing 4-aminoquinoline derivatives, a class of compounds known for their antimalarial and anticancer activities.
Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-Bromo-2,8-dimethylquinoline (1.0 eq.), the desired primary or secondary amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the reaction vessel and heat to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired 4-amino-2,8-dimethylquinoline derivative.
Conclusion
4-Bromo-2,8-dimethylquinoline stands as a potent and versatile building block for the synthesis of novel, skeletally diverse compound libraries. While its direct synthesis and characterization are not extensively documented, established synthetic methodologies provide a clear and reliable pathway for its preparation. The true value of this molecule is realized in its application as a synthetic intermediate, where the C4-bromine atom enables facile entry into a vast chemical space through robust and predictable cross-coupling reactions. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate 4-Bromo-2,8-dimethylquinoline into their drug discovery programs, accelerating the development of next-generation therapeutics.
References
Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry, 18(4), 207750. [2] Patel, H. U., & Gediya, P. A. (2014). Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one by Various Conventional and Microwave Methods. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229. [11] Ökten, S., et al. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. [3] Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. [12] Abbas, M., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(22), 6895. [13] Al-Masoudi, N. A., et al. (2024). Nano-sized mixed ligand [4-bromo-2-(quinolin-2-yliminomethyl)-phenol imine-phenanthroline] Ru(III) complex for medicinal applications. Justia Patents. Al-Mulla, A. (2017). Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy and 2-methyl-4-hydroxy quinolines. Indian Journal of Chemistry - Section B, 56B(4), 433-439. [14] Organic Syntheses. (n.d.). 2,4-DIMETHYLQUINOLINE. [5] Manabe, Y. (2024). Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide). Chemia. [6] Golding, D. R. V., & Senear, A. E. (1947). Phosphorus oxybromide as a brominating agent; bromopyrimidines. The Journal of Organic Chemistry, 12(2), 293. [1] Sigma-Aldrich. (n.d.). 4-Bromo-2,8-dimethylquinoline. [4] Maguire, M. P., et al. (2014). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH Public Access. [15] Kumar, A., et al. (2016). Phosphorous Oxybromide. ResearchGate. [16] Kumar, S., & Singh, R. (2015). Recent advances in the synthesis of quinolines. RSC Advances, 5(76), 61869-61895. [17] Heindel, N. D., et al. (1968). Cyclization of aniline-acetylenedicarboxylate adducts. A modified Conrad-Limpach method for the synthesis of potential antimalarials. Journal of Medicinal Chemistry, 11(6), 1218-1221. [18] Eisai R&D Management Co., Ltd. (2019). High-purity quinoline derivative and method for manufacturing same. Google Patents. [9] Li, W., et al. (2013). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. ResearchGate. [19] Guran, C., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Molecules, 14(9), 3349-3361. [20] Council of Scientific & Industrial Research. (2007). An improved process for the synthesis of quinoline derivatives. Google Patents. Green, N., et al. (2021). Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. ACS Medicinal Chemistry Letters, 12(11), 1746-1752. [21] Fakhfakh, M. A., et al. (2003). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: Preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. ResearchGate. [22] Wang, D., et al. (2016). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. The Journal of Organic Chemistry, 81(4), 1478-1486. [23] Chen, C., et al. (2012). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Venugopala, K. N., et al. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. Molecules, 26(9), 2724. [24] Burke, M. D., et al. (2003). A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially. Journal of the American Chemical Society, 125(46), 13978-13983. [25] Reddy, B. V. S., et al. (2017). Functionality elaboration of 4-bromo-quinolines. ResearchGate. [10] Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329. [7] Fluorochem. (n.d.). High-Purity Chemical Building Blocks for Drug Discovery & Synthesis. [26] Janssen Pharmaceutica N.V. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives. Google Patents. [8] BenchChem. (n.d.). The Versatility of 3-Bromoquinoline: A Keystone Building Block in Organic Synthesis. [27] De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 31, 104560. [28] Array Biopharma Inc. (2016). Compounds and compositions as protein kinase inhibitors. Google Patents. [29] PubChem. (n.d.). 4-bromo-N,N-dimethylaniline.
Sources
- 1. synarchive.com [synarchive.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
- 6. Phosphorus oxybromide as a brominating agent; bromopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. patents.justia.com [patents.justia.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Cyclization of aniline-acetylenedicarboxylate adducts. A modified Conrad-Limpach method for the synthesis of potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US10259791B2 - High-purity quinoline derivative and method for manufacturing same - Google Patents [patents.google.com]
- 19. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. portals.broadinstitute.org [portals.broadinstitute.org]
- 25. researchgate.net [researchgate.net]
- 26. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 27. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 29. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]
